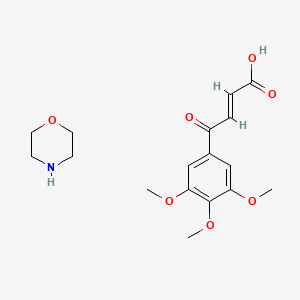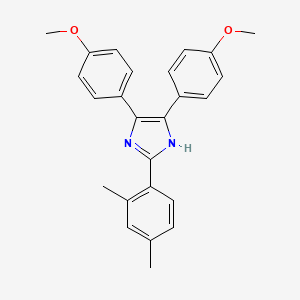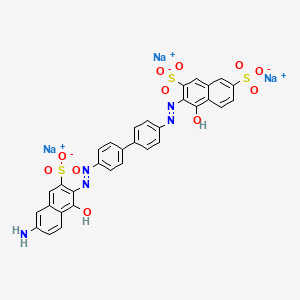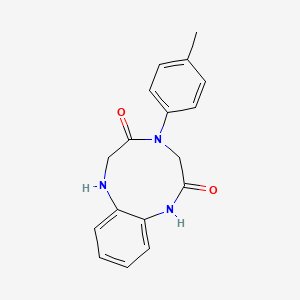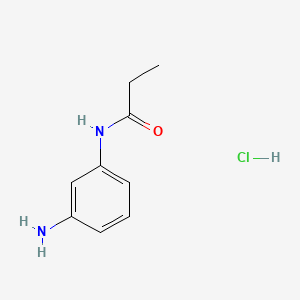
Propanamide, N-(3-aminophenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-(3-aminophenyl)-, monohydrochloride is a chemical compound with the molecular formula C9H12N2OClH It is a derivative of propanamide where the amide nitrogen is substituted with a 3-aminophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(3-aminophenyl)-, monohydrochloride typically involves the reaction of 3-nitroaniline with propionyl chloride to form N-(3-nitrophenyl)propanamide. This intermediate is then reduced to N-(3-aminophenyl)propanamide using a reducing agent such as iron powder in the presence of hydrochloric acid. The final product, this compound, is obtained by treating N-(3-aminophenyl)propanamide with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: nitration, reduction, and hydrochloride formation. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Propanamide, N-(3-aminophenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, sulfuric acid, and halogens under controlled conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: N-(3-aminophenyl)propanamide.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Propanamide, N-(3-aminophenyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
作用機序
The mechanism of action of Propanamide, N-(3-aminophenyl)-, monohydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further affecting molecular pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
類似化合物との比較
Similar Compounds
- N-(4-Aminophenyl)propanamide
- N-(3-Acetyl-4-hydroxyphenyl)butanamide
- N-Phenylpropanamide
Uniqueness
Propanamide, N-(3-aminophenyl)-, monohydrochloride is unique due to the presence of the 3-aminophenyl group, which imparts distinct chemical and biological properties. This substitution pattern allows for specific interactions with molecular targets that are not possible with other similar compounds. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
特性
CAS番号 |
72066-84-3 |
|---|---|
分子式 |
C9H13ClN2O |
分子量 |
200.66 g/mol |
IUPAC名 |
N-(3-aminophenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-2-9(12)11-8-5-3-4-7(10)6-8;/h3-6H,2,10H2,1H3,(H,11,12);1H |
InChIキー |
MWLUKWAZURQSSN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CC=CC(=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


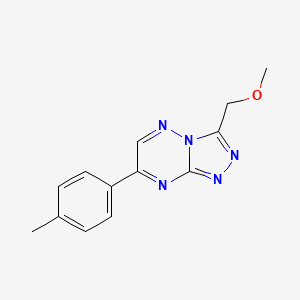
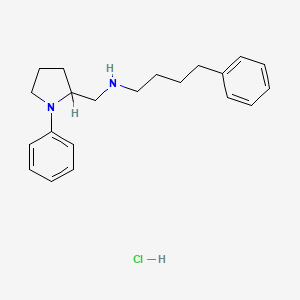


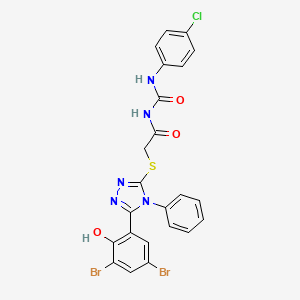
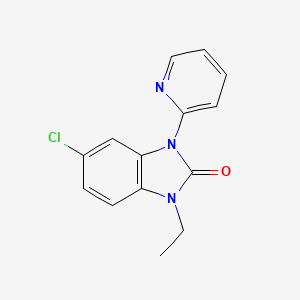
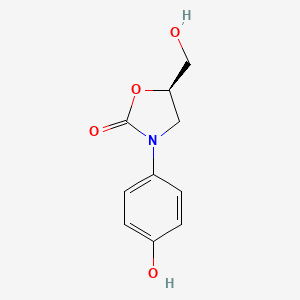
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)

